

UK5099: A Comprehensive Technical Guide to Selectivity and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UK5099, also known as PF-1005023, is a potent and specific small-molecule inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a crucial transporter located in the inner mitochondrial membrane, responsible for the transport of pyruvate from the cytosol into the mitochondrial matrix. This process is a key regulatory step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Due to its central role in cellular metabolism, the MPC has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an indepth overview of the selectivity and off-target effects of UK5099, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

On-Target Activity: Inhibition of the Mitochondrial Pyruvate Carrier

The primary mechanism of action of UK5099 is the direct inhibition of the MPC. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2. UK5099 binds to a pocket formed by both subunits on the matrix side of the inner mitochondrial membrane, competitively inhibiting pyruvate transport.[1][2] This blockade of pyruvate entry into the mitochondria leads



to a metabolic shift, forcing cells to rely more on glycolysis and alternative substrates to fuel the TCA cycle.

Quantitative Data for On-Target Activity

The inhibitory potency of UK5099 against the MPC has been determined in various systems. The half-maximal inhibitory concentration (IC50) for the human MPC1L/MPC2 complex is in the nanomolar range, highlighting its high affinity for its primary target.

Target	Organism	Assay System	IC50 (nM)	Reference(s)
Mitochondrial Pyruvate Carrier (MPC)	Human	Proteoliposomes	52.6 ± 8.3	[3]
Mitochondrial Pyruvate Carrier (MPC)	Rat	Isolated Mitochondria	~50	[4]

Off-Target Effects of UK5099

While UK5099 is a highly potent MPC inhibitor, it is not entirely selective and has been shown to interact with other cellular targets. Understanding these off-target effects is critical for the correct interpretation of experimental results and for the evaluation of its therapeutic potential.

Inhibition of the NLRP3 Inflammasome

A significant off-target effect of UK5099 is the inhibition of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. [5][6][7][8] This inhibition is independent of its effect on the MPC. [5][6] UK5099 has been shown to suppress the activation of the NLRP3 inflammasome, but not the NLRC4 or AIM2 inflammasomes, suggesting a specific interaction within the NLRP3 pathway. [5][6] Mechanistically, UK5099 appears to abrogate the interaction between mitochondria and NLRP3, which is a crucial step in inflammasome assembly. [6][7] The IC50 for NLRP3 inflammasome-driven IL-1 β release is in the micromolar range.

Interaction with Monocarboxylate Transporters (MCTs)



UK5099 has also been reported to inhibit plasma membrane monocarboxylate transporters (MCTs), which are responsible for the transport of lactate, pyruvate, and other monocarboxylates across the cell membrane.[9][10][11] However, the potency of UK5099 against MCTs is significantly lower than its potency against the MPC. Some studies suggest that at concentrations effective for MPC inhibition, the impact on MCT1 is not significant.[12] [13]

Quantitative Data for Off-Target Activities

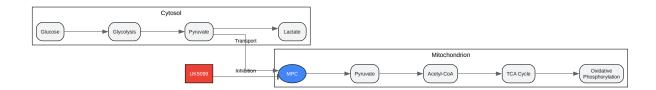
Off-Target	Assay System	IC50 / Ki	Reference(s)
NLRP3 Inflammasome (IL-1β release)	Mouse BMDMs	~4.85 μM	[7]
Trypanosomal Pyruvate Carrier	Trypanosoma brucei	Ki = 49 μM	[14][15][16]

Note: Comprehensive quantitative data for UK5099 against a broad panel of kinases, GPCRs, and other transporters is not readily available in the public domain. Researchers are encouraged to perform their own selectivity profiling for targets of interest.

Signaling Pathways and Experimental Workflows Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway

The inhibition of MPC by UK5099 has profound effects on cellular metabolism. The following diagram illustrates the central role of MPC in linking glycolysis to the TCA cycle and how UK5099 disrupts this connection.





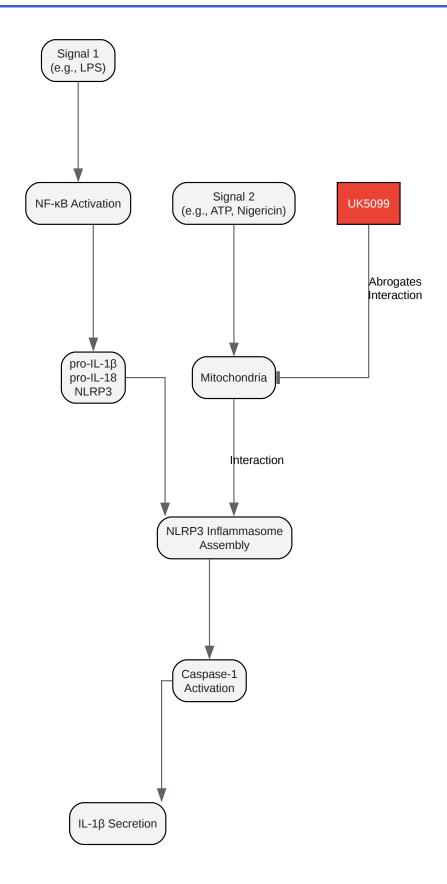
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Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by UK5099.

NLRP3 Inflammasome Activation Pathway

The off-target effect of UK5099 on the NLRP3 inflammasome is an important consideration, especially in immunology and inflammation research. The following diagram shows a simplified overview of the NLRP3 inflammasome activation pathway and the inhibitory point of UK5099.





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Caption: Inhibition of the NLRP3 Inflammasome Pathway by UK5099.



Experimental Protocols

Protocol 1: Radiolabeled Pyruvate Uptake Assay in Isolated Mitochondria

This protocol directly measures the transport of pyruvate into mitochondria and is a gold-standard method for assessing MPC activity and inhibition.[17]

1. Mitochondria Isolation:

- Isolate mitochondria from fresh tissue (e.g., rat liver or heart) or cultured cells using differential centrifugation in an appropriate ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
- Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

2. Uptake Assay:

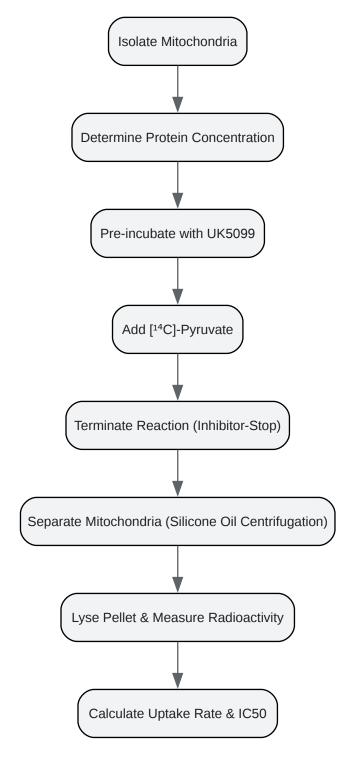
- Prepare an assay buffer (e.g., containing KCl, Tris-HCl, EGTA, and a respiratory inhibitor like rotenone to prevent pyruvate metabolism).
- Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with various concentrations of UK5099 or vehicle (DMSO) for 2-5 minutes at room temperature.
- Initiate the uptake by adding [14C]-labeled pyruvate to the suspension.
- After a short, defined time period (e.g., 30-60 seconds), terminate the reaction rapidly. A
 common method is the "inhibitor-stop" technique, where a high concentration of a potent
 MPC inhibitor (like UK5099 itself or α-cyano-4-hydroxycinnamate) is added.
- Immediately separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.

3. Measurement and Analysis:

Aspirate the aqueous and oil layers and lyse the mitochondrial pellet.



- Measure the radioactivity in the pellet using liquid scintillation counting.
- Calculate the rate of pyruvate uptake and determine the IC50 value for UK5099 by plotting the uptake rate against the inhibitor concentration.



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Caption: Workflow for Radiolabeled Pyruvate Uptake Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[3][17][18]

- 1. Cell Treatment:
- Seed cells in a suitable culture vessel and grow to the desired confluency.
- Treat the cells with various concentrations of UK5099 or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
- 2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a melt curve. For isothermal dose-response, heat all samples at a single, optimized temperature.
- Include an unheated control.
- 3. Cell Lysis and Protein Quantification:
- Cool the samples to room temperature.
- Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer with protease inhibitors).
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Carefully collect the supernatant.
- Determine the protein concentration of the soluble fraction.

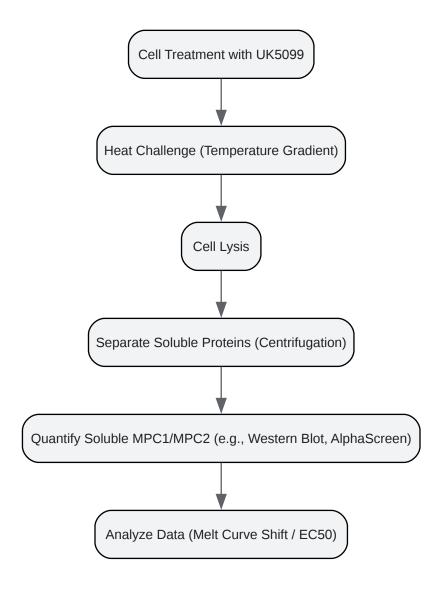






- 4. Protein Detection and Analysis:
- Analyze the amount of soluble target protein (MPC1 or MPC2) in each sample using a detection method such as:
 - Western Blotting: Separate proteins by SDS-PAGE and detect with specific antibodies.
 - AlphaScreen®: A bead-based immunoassay that can be performed in a microplate format for higher throughput.[17]
- For a melt curve, plot the percentage of soluble protein against temperature to determine the melting temperature (Tm). A shift in Tm in the presence of UK5099 indicates target engagement.
- For an isothermal dose-response, plot the percentage of soluble protein against the log of the UK5099 concentration to determine the EC50 value.





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Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol 3: NLRP3 Inflammasome Activation and IL-1β Secretion Assay

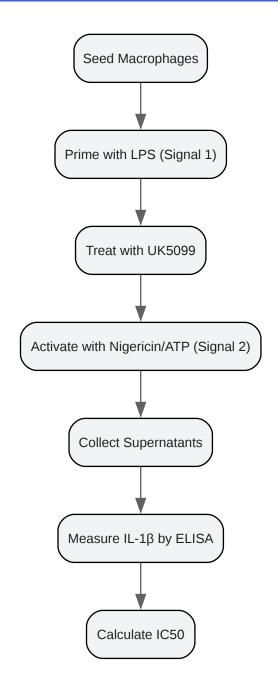
This cell-based assay measures the inhibitory effect of UK5099 on NLRP3 inflammasome activation by quantifying the secretion of the pro-inflammatory cytokine IL-1\(\beta\). [1][5][18][19]

- 1. Cell Seeding and Priming (Signal 1):
- Seed immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells (differentiated into macrophages) in a 96-well plate.



- Prime the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL for 4 hours) to induce the expression of pro-IL-1 β and NLRP3.
- 2. Inhibitor Treatment:
- After priming, treat the cells with serial dilutions of UK5099 or vehicle (DMSO) for 1 hour.
- 3. Inflammasome Activation (Signal 2):
- Activate the NLRP3 inflammasome by adding a second stimulus, such as nigericin (e.g., 5 μM) or ATP (e.g., 5 mM), for a defined period (e.g., 1 hour).
- 4. Sample Collection and Analysis:
- Centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- 5. Data Analysis:
- Generate a standard curve using recombinant IL-1β.
- Calculate the concentration of IL-1β in each sample.
- Plot the IL-1 β concentration against the log of the UK5099 concentration and fit a dose-response curve to determine the IC50 value.





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Caption: Workflow for NLRP3 Inflammasome IL-1β Secretion Assay.

Conclusion

UK5099 is a valuable research tool for studying the role of mitochondrial pyruvate transport in various physiological and pathological processes. Its high potency for the MPC makes it an excellent probe for dissecting the metabolic consequences of MPC inhibition. However, researchers must be aware of its off-target effects, particularly the inhibition of the NLRP3



inflammasome, to avoid misinterpretation of experimental data, especially in the context of inflammation and immunology. The experimental protocols provided in this guide offer a starting point for the comprehensive characterization of UK5099's on- and off-target activities. For a complete understanding of its selectivity, broader screening against panels of kinases, transporters, and other potential targets is recommended.

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